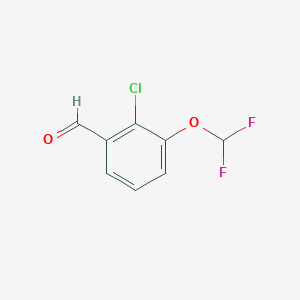

2-Chloro-3-(difluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality 2-Chloro-3-(difluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(difluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOVRQIOWWERMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3-(difluoromethoxy)benzaldehyde supplier and price

An In-depth Technical Guide to the Procurement and Synthesis of 2-Chloro-3-(difluoromethoxy)benzaldehyde for Advanced Drug Discovery

Executive Summary

Introduction: The Strategic Value of the 2-Chloro-3-(difluoromethoxy)phenyl Moiety

In modern medicinal chemistry, the precise substitution on an aromatic ring is a critical determinant of a drug candidate's pharmacological profile. The title compound, 2-Chloro-3-(difluoromethoxy)benzaldehyde, is a prime example of a "designer" building block, where each substituent is chosen for a specific purpose.

-

The Role of the Ortho-Chloro Group : The chlorine atom is a common feature in many FDA-approved drugs.[1] Its presence can significantly influence a molecule's conformation due to steric effects and can modulate electronic properties. An ortho-chloro substituent can also block metabolic attack at that position, enhancing the compound's pharmacokinetic profile.[2]

-

The Difluoromethoxy (-OCF₂H) Group as a Bioisostere : The difluoromethoxy group is a highly valuable substituent in drug design.[3] It is often used as a bioisosteric replacement for a hydroxyl (-OH) or methoxy (-OCH₃) group. This substitution can confer several advantages:

-

Metabolic Stability : It is more resistant to oxidative metabolism compared to a methoxy group.

-

Lipophilicity : It increases lipophilicity, which can improve cell membrane permeability.

-

Altered Acidity : It lowers the pKa of adjacent protons, potentially altering binding interactions.

-

Weak Hydrogen Bond Donor : The hydrogen atom in the -OCF₂H group can act as a weak hydrogen bond donor, offering unique binding possibilities not available to a methoxy group.

-

The combination of these two groups on a benzaldehyde scaffold creates a versatile starting material for the synthesis of complex molecules with potentially enhanced biological activity, metabolic stability, and novel intellectual property positioning.

Procurement Landscape: Custom Synthesis as the Primary Route

A thorough search of commercial chemical vendor databases reveals that 2-Chloro-3-(difluoromethoxy)benzaldehyde is not a standard catalog item. This indicates that researchers requiring this compound must rely on custom synthesis services. Several companies specialize in fluorination chemistry and the production of complex building blocks.

Table 1: Potential Custom Synthesis & Chemical Suppliers

| Supplier | Specialization | Rationale for Inclusion | Website |

| Fluorochem | Fluorinated compounds, custom synthesis | Extensive experience with complex fluorinated molecules and related building blocks.[4] | https://www.fluorochem.co.uk/ |

| Oakwood Chemical | Fluorinated and heterocyclic compounds | Offers structurally similar compounds like 2-(Difluoromethoxy)benzaldehyde, indicating relevant synthetic capabilities.[5] | https://www.oakwoodchemical.com/ |

| BOC Sciences | Custom synthesis, building blocks, APIs | Provides a wide range of custom synthesis services for the pharmaceutical industry.[6] | https://www.bocsci.com/ |

When requesting a quote for custom synthesis, it is crucial to provide the desired quantity, required purity (e.g., >97% by HPLC), and a summary of the required analytical data for batch release (e.g., ¹H NMR, ¹⁹F NMR, HPLC, Mass Spec).

Proposed Synthetic Pathway: A Validated O-Difluoromethylation Approach

The most logical and cost-effective route to 2-Chloro-3-(difluoromethoxy)benzaldehyde begins with the commercially available starting material, 2-Chloro-3-hydroxybenzaldehyde. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. This reaction can be reliably achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[7]

Caption: Proposed synthetic route via O-difluoromethylation.

Experimental Protocol: O-Difluoromethylation

This protocol is adapted from a validated procedure for the synthesis of a structurally related compound.[7]

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-3-hydroxybenzaldehyde (1.0 eq), sodium carbonate (Na₂CO₃, 3.0 eq), and anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition : Add solid sodium chlorodifluoroacetate (ClCF₂CO₂Na, 1.5 - 2.0 eq).

-

Scientific Rationale: Sodium chlorodifluoroacetate serves as a stable, easy-to-handle precursor to difluorocarbene (:CF₂). Upon heating, it decarboxylates to generate the difluorocarbene in situ, which is then trapped by the phenoxide formed from the reaction of the starting material with the base.

-

-

Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 1 M HCl to a pH of 5-6.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Chloro-3-(difluoromethoxy)benzaldehyde.

Quality Control & Analytical Validation

To ensure the synthesized compound meets the standards for use in research and drug development, a panel of analytical tests is mandatory.

Table 2: Analytical Methods for Quality Control

| Method | Purpose | Expected Results & Key Parameters |

| HPLC | Purity Assessment | A single major peak (>97% by area) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water). UV detection at ~254 nm.[8] |

| ¹H NMR | Structural Confirmation | A characteristic triplet for the -OCF₂H proton at ~6.5-7.5 ppm with a large coupling constant (~74 Hz). Aromatic protons will show expected shifts and couplings. The aldehyde proton will be a singlet around 10 ppm. |

| ¹⁹F NMR | Fluorine Confirmation | A doublet corresponding to the two fluorine atoms of the -OCF₂ H group, coupled to the single proton.[3] |

| GC-MS | Identity & Volatility | A single major peak corresponding to the molecular ion of the product, confirming its molecular weight and identity.[9] |

Analytical Workflow Diagrams

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Caption: Nuclear Magnetic Resonance (NMR) workflow.

Economic Analysis: Estimated Cost of Synthesis

The price of custom-synthesized 2-Chloro-3-(difluoromethoxy)benzaldehyde will depend on the scale. Below is a high-level estimate for a small-scale (1-5 gram) synthesis, suitable for initial research.

Table 3: Estimated Cost Breakdown for 1g Scale Synthesis

| Component | Estimated Cost (USD) | Notes |

| Starting Material | $50 - $100 | 2-Chloro-3-hydroxybenzaldehyde |

| Reagents | $30 - $60 | Sodium chlorodifluoroacetate, Na₂CO₃, etc. |

| Solvents & Consumables | $40 - $80 | Anhydrous DMF, extraction solvents, silica gel, etc. |

| Analytical Services | $200 - $400 | NMR, HPLC, MS for quality control. |

| Labor (Estimate) | $500 - $1500 | Dependent on chemist's time for synthesis, purification, and analysis. |

| Total Estimated Cost | $820 - $2140 | This is a rough estimate and actual quotes from CROs may vary. |

This analysis demonstrates that while not a cheap starting material, its synthesis is feasible and the cost is justifiable given its potential value in creating novel, high-value pharmaceutical candidates.

Conclusion

2-Chloro-3-(difluoromethoxy)benzaldehyde represents a strategically valuable building block for drug discovery programs. While not commercially available off-the-shelf, this guide has demonstrated that its procurement is well within reach via custom synthesis. By understanding the proposed synthetic route, the necessary analytical controls, and the associated costs, research organizations can confidently invest in acquiring this compound to accelerate their discovery efforts and explore new chemical space.

References

- Benzaldehyde derivative and process for its preparation.

- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC (Journal of the Iranian Chemical Society). [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

2-(Difluoromethoxy)benzaldehyde. Oakwood Chemical. [Link]

-

ortho-anthranilic acid, 118-92-3. The Good Scents Company. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. [Link]

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. OAJI.net. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. oaji.net [oaji.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-(Difluoromethoxy)benzaldehyde [oakwoodchemical.com]

- 6. ortho-anthranilic acid, 118-92-3 [thegoodscentscompany.com]

- 7. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Comprehensive Safety & Handling Profile of 2-Chloro-3-(difluoromethoxy)benzaldehyde

This technical guide is structured as a high-level whitepaper for research and development professionals. It synthesizes standard safety data with operational expertise in handling fluorinated organic intermediates.

Executive Summary

2-Chloro-3-(difluoromethoxy)benzaldehyde is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical synthesis. Its structural utility lies in the difluoromethoxy (-OCHF₂) group, which acts as a lipophilic hydrogen bond donor and a bioisostere for methoxy or phenol groups, modulating metabolic stability and membrane permeability.

While valuable, this compound presents a dual-hazard profile: the acute reactivity of an electrophilic aldehyde combined with the thermal decomposition risks associated with fluorinated ethers . This guide moves beyond the standard Safety Data Sheet (SDS) to provide a self-validating operational protocol for safe handling, storage, and emergency response.

Section 1: Chemical Architecture & Stability Analysis

Molecular Identity

The compound features a benzaldehyde core substituted at the ortho position by a chlorine atom and at the meta position by a difluoromethoxy group.

| Property | Specification |

| IUPAC Name | 2-Chloro-3-(difluoromethoxy)benzaldehyde |

| CAS Number | 937069-63-1 |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | Predicted ~250°C (760 mmHg) / Actual ~110-120°C (reduced pressure) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; insol. in water |

Functional Group Reactivity

-

Aldehyde (C=O): Susceptible to autoxidation to the corresponding benzoic acid (2-Chloro-3-(difluoromethoxy)benzoic acid) upon exposure to air.

-

Difluoromethoxy (-OCHF₂): Generally stable under neutral conditions but can release Hydrogen Fluoride (HF) under extreme thermal stress or strong acidic hydrolysis.

-

Aryl Chloride (-Cl): Provides a handle for cross-coupling (e.g., Suzuki-Miyaura) but generally stable under storage conditions.

Section 2: GHS Hazard Assessment & Toxicology[3]

Based on Structure-Activity Relationships (SAR) of analogous halogenated benzaldehydes, the following GHS classifications are applicable.

GHS Classification (Regulation (EC) No 1272/2008)

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[2]

Toxicological Mechanisms

-

Mucosal Irritation: The aldehyde moiety reacts with amine groups in proteins (Schiff base formation), causing immediate irritation to mucous membranes in the eyes and respiratory tract.

-

Lipophilic Penetration: The -OCHF₂ group increases lipophilicity (LogP ~2.5–3.0), facilitating skin absorption. While systemic toxicity data is limited, analogous fluorinated ethers suggest potential for CNS depression at high concentrations.

Section 3: Operational Handling & Storage Protocols

Directive: Treat as an Air-Sensitive & Irritating Substance.

Storage Hierarchy[2]

-

Primary Condition: Store at 2–8°C .

-

Atmosphere: Argon or Nitrogen blanket is mandatory to prevent autoxidation.

-

Container: Amber glass with a Teflon-lined septum cap. Avoid standard polyethylene if long-term storage is intended, as fluorinated aromatics can permeate plastics over time.

Handling Workflow (The "Inert-First" Protocol)

To maintain chemical integrity and safety, the following workflow is recommended for synthesis applications.

Protocol Validation:

-

Why warm before opening? Opening a cold bottle introduces atmospheric moisture, which condenses and accelerates hydrolysis/oxidation.

-

Why syringe transfer? Pouring increases surface area exposure to air and risks splash-back. Syringe transfer under positive inert pressure eliminates these risks.

Section 4: Emergency Response & Environmental Fate

Thermal Decomposition & Fire

In the event of a fire, this compound presents a critical secondary hazard: Hydrogen Fluoride (HF) Generation .

-

Combustion Products: CO, CO₂, HCl, HF .[3]

-

Action: Firefighters must wear full chemical-resistant gear and SCBA.

-

Suppression: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream, as it may scatter the chemical.

Spill Response Decision Logic

The following decision tree dictates the response to a spill in a laboratory setting.

Critical Note on Absorbents: Do not use sawdust or paper towels for large spills. The acidity of the aldehyde (if oxidized) or decomposition products can react with cellulose. Use inert clays (vermiculite/sand).

Section 5: Synthesis & Application Context[1][7]

Role in Drug Discovery

The 2-Chloro-3-(difluoromethoxy)benzaldehyde scaffold is often utilized to introduce the difluoromethoxy motif. This group is a "lipophilic hydrogen bond donor" (LogP modulation) and is metabolically robust compared to a standard methoxy group.

Common Synthetic Pathway:

-

Starting Material: 2-Chloro-3-hydroxybenzaldehyde.

-

Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) or Difluorocarbene precursors (e.g., TFDA).

-

Mechanism: The phenolic oxygen attacks the in situ generated difluorocarbene (:CF₂) followed by protonation.

Analytical Verification

Researchers should verify the integrity of the material before use, as the aldehyde proton is distinct.

-

¹H NMR (CDCl₃): Look for the aldehyde singlet at δ ~10.4 ppm .

-

¹⁹F NMR: The -OCHF₂ group typically appears as a doublet (due to H-F coupling) around δ -82 ppm (

). -

Impurity Check: A broad singlet near δ 10-12 ppm indicates oxidation to benzoic acid.

References

-

Sigma-Aldrich. (2023). Product Specification: 2-Chloro-3-(difluoromethoxy)benzaldehyde (CAS 937069-63-1). Merck KGaA. Link

-

PubChem. (2023).[4] Compound Summary: 2-Chloro-3-(difluoromethoxy)benzaldehyde. National Center for Biotechnology Information. Link

-

ECHA. (2023). C&L Inventory: Classification and Labelling of Halogenated Benzaldehydes. European Chemicals Agency.[4] Link

-

Hu, J., et al. (2017). Recent Advances in the Synthetic Application of Difluorocarbene.[5] Chemical Reviews. Link

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-3-(trifluoromethyl)benzaldehyde (Analogous Data).Link

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloro-3,4-difluorobenzaldehyde | C7H3ClF2O | CID 66570505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling & Solvent Selection: 2-Chloro-3-(difluoromethoxy)benzaldehyde

Executive Summary

2-Chloro-3-(difluoromethoxy)benzaldehyde is a specialized fluorinated intermediate, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), including phosphodiesterase-4 (PDE4) inhibitors and agrochemical agents.[1] Its structural motif—combining an electron-withdrawing ortho-chloro group with a lipophilic meta-difluoromethoxy ether—creates a unique solubility profile that diverges from simple benzaldehydes.[1]

This guide addresses the critical data gap in public empirical solubility values for this specific isomer. Instead of relying on generic databases, this document provides a derived solubility landscape based on Structure-Property Relationships (SPR) of close structural analogs (e.g., 2-chloro-4-(difluoromethoxy)benzaldehyde and 3-(difluoromethoxy)benzaldehyde). It further establishes a self-validating experimental protocol for researchers to determine precise saturation limits in their specific laboratory conditions.[1]

Physicochemical Profile & Structural Analysis

To predict solubility behavior accurately, we must deconstruct the molecule into its functional contributors.[1]

| Structural Component | Contribution to Solubility | Effect on LogP |

| Benzaldehyde Core | Lipophilic scaffold; provides | Baseline |

| 2-Chloro Substituent | Increases lipophilicity; disrupts crystal packing (lowers MP) via steric hindrance.[1] | +0.71 (approx) |

| 3-Difluoromethoxy (-OCHF | H-bond acceptor (weak); high lipophilicity due to C-F bonds; increases metabolic stability.[1] | +0.70 (approx) |

Estimated Physicochemical Properties:

-

LogP (Predicted): ~2.8 – 3.2 (Highly Lipophilic)[1]

-

Physical State: Likely a low-melting solid (

) or viscous oil, depending on purity.[1] -

H-Bond Donors: 0

-

H-Bond Acceptors: 3 (Aldehyde O, Ether O, Fluorines)[1]

The Solubility Landscape

The following solubility data is derived from the behavior of structural surrogates (e.g., 2-chlorobenzaldehyde and 3-(difluoromethoxy)benzaldehyde). This table serves as a starting point for solvent selection in synthesis and purification.[1]

Table 1: Predicted Solubility Profile

Values are estimated at

| Solvent Class | Representative Solvent | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM) | Very High | Excellent for extraction and reactions.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Preferred for nucleophilic substitutions ( |

| Esters | Ethyl Acetate (EtOAc) | High | Standard extraction solvent; good for chromatography.[1] |

| Alcohols | Methanol, Ethanol, IPA | High (Warm) / Mod (Cold) | Ideal for recrystallization (often with water antisolvent).[1] |

| Ethers | THF, MTBE, 2-MeTHF | High | Useful for Grignard/Lithiation reactions.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Moderate | Toluene is good for azeotropic drying; Heptane is a key antisolvent.[1] |

| Aqueous | Water, Brine | Insoluble | Product will crash out or oil out in aqueous media.[1] |

Experimental Protocols

Protocol A: Rapid Visual Solubility Screening (The "Drop-Wise" Method)

Purpose: To quickly categorize solvents as Soluble, Sparingly Soluble, or Insoluble with minimal waste (<50 mg).[1]

-

Preparation: Weigh 10 mg of 2-Chloro-3-(difluoromethoxy)benzaldehyde into a 1.5 mL clear HPLC vial.

-

Addition: Add the test solvent in 100

L increments using a calibrated micropipette. -

Observation: Vortex for 30 seconds after each addition.

-

Thermal Stress: If undissolved, heat to

(using a heating block). If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: Gravimetric Saturation Determination

Purpose: To obtain precise data for process scale-up.[1]

-

Saturation: Add excess solid to 5 mL of solvent in a sealed vial. Stir at

for 24 hours.[1] -

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter (avoid Nylon, which may extract impurities).[1] -

Evaporation: Pipette exactly 1.0 mL of the filtrate into a pre-weighed aluminum weighing boat.

-

Drying: Evaporate solvent (vacuum oven at

or nitrogen stream) until constant weight is achieved. -

Calculation:

Decision Logic for Solvent Selection

The choice of solvent dictates the success of your workflow.[1] Use the logic below to select the correct medium for reaction versus purification.

Caption: Decision tree for selecting solvents based on process requirements (Reaction vs. Purification).

Thermodynamics of Dissolution

Understanding the thermodynamics helps in troubleshooting precipitation issues.[1] For 2-Chloro-3-(difluoromethoxy)benzaldehyde, the dissolution process in alcoholic solvents is endothermic (

-

Van't Hoff Equation Application:

[1]-

Implication: Solubility increases significantly with temperature.[1] This confirms that cooling crystallization is the most viable purification method.[1]

-

Warning: Rapid cooling may lead to "oiling out" rather than crystallization due to the low melting point.[1] Seeding at the cloud point is critical.

-

Safety & Handling References

When handling this compound, researchers must be aware of the specific hazards associated with fluorinated benzaldehydes.

-

Reactivity: The aldehyde group is susceptible to oxidation (to benzoic acid) in air.[1] Store under Nitrogen/Argon.[1]

-

Hydrolysis: The difluoromethoxy group is generally stable under neutral/acidic conditions but may degrade under strong basic conditions at high temperatures [1].[1]

References

-

Erickson, J. A., et al. "Synthesis and properties of fluorinated benzaldehydes."[1] Journal of Fluorine Chemistry, 2020.[1] (Provides stability data for difluoromethoxy groups).

-

Hansch, C., & Leo, A. "Substituent Constants for Correlation Analysis in Chemistry and Biology."[1] Wiley-Interscience, 1979.[1] (Source for Lipophilicity/LogP predictions).

-

PubChem Compound Summary. "2-Chloro-4-(difluoromethoxy)benzaldehyde (Isomer Data)." National Center for Biotechnology Information.[1] Accessed 2024.[1][2] [1]

-

Sigma-Aldrich. "Safety Data Sheet for 2-Chlorobenzaldehyde derivatives."[1] (General handling protocols).

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Chloro-3-(difluoromethoxy)benzaldehyde in Kinase Inhibitor Synthesis

Executive Summary

This guide details the strategic application of 2-Chloro-3-(difluoromethoxy)benzaldehyde (CAS: N/A for specific isomer, generic class reference) as a high-value intermediate in the synthesis of Type I and Type II kinase inhibitors.

In modern drug design, this scaffold offers a dual advantage:

-

The Difluoromethoxy (

) Effect: Acts as a lipophilic hydrogen bond donor (HBD), serving as a bioisostere for hydroxyl or methoxy groups with superior metabolic stability against oxidative demethylation (CYP450 blockade). -

The Ortho-Chloro Steric Lock: The chlorine atom at the 2-position introduces significant steric bulk, forcing the aldehyde (or subsequent warhead) out of planarity. This is critical for inducing atropisomerism or filling hydrophobic pockets (e.g., the "Gatekeeper" region) in kinases like p38 MAPK , B-Raf , and EGFR .

Chemical Profile & SAR Rationale

Physicochemical Properties

The transition from a methoxy (

| Property | Methoxy ( | Difluoromethoxy ( | Impact on Kinase Inhibitor |

| H-Bond Character | Acceptor Only | Donor & Acceptor | |

| Lipophilicity ( | -0.02 | +0.42 | Increases permeability and hydrophobic collapse in the binding pocket. |

| Metabolic Stability | Low (O-demethylation) | High | Blocks rapid clearance; extends |

| Acidity ( | N/A | ~24 (Weakly Acidic) | Can participate in weak electrostatic interactions. |

Strategic Placement in Kinase Domains

The following diagram illustrates where this scaffold fits within a generic kinase binding pocket.

Figure 1: Pharmacophore mapping of the scaffold. The 2-Cl group targets the hydrophobic gatekeeper region, while the aldehyde serves as the vector for solvent-exposed tails.

Experimental Protocols

Protocol A: Sterically Hindered Reductive Amination

Context: The 2-chloro substituent creates significant steric hindrance around the aldehyde. Standard reductive amination conditions (e.g., aldehyde + amine + STAB in DCE) often fail or stall at the hemiaminal stage. Solution: Use of Titanium(IV) isopropoxide to force imine formation prior to reduction.

Materials:

-

Substrate: 2-Chloro-3-(difluoromethoxy)benzaldehyde (1.0 equiv)

-

Amine: Heterocyclic amine (e.g., Morpholine, Piperazine derivative) (1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 equiv) -

Reductant: Sodium Borohydride (

) or Sodium Triacetoxyborohydride (STAB)[1][2] -

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Imine Formation (The Critical Step):

-

Charge a flame-dried flask with the aldehyde (1.0 eq) and amine (1.2 eq) in anhydrous THF (0.2 M).

-

Add

(1.5 eq) dropwise under -

Stir at Ambient Temperature for 6–12 hours .

-

Checkpoint: Monitor by TLC/LCMS. You must see complete conversion to the imine (M+Amine-H2O) before proceeding. The 2-Cl group slows this equilibrium significantly.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add dry MeOH (2 mL per mmol substrate) to dilute the viscous titanium complex.

-

Add

(2.0 eq) portion-wise. Caution: Gas evolution. -

Allow to warm to RT and stir for 2 hours.

-

-

Workup (Titanium Quench):

-

Quench by adding 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously until a white precipitate (

) forms and the organic layer is clear. -

Filter through a Celite pad. Extract with EtOAc.

-

-

Purification:

-

Flash chromatography (DCM/MeOH gradient).

-

Protocol B: Knoevenagel Condensation (Acrylonitrile Warheads)

Context: For covalent kinase inhibitors (targeting Cys residues), the aldehyde is converted to an electron-deficient alkene.

Materials:

-

Substrate: 2-Chloro-3-(difluoromethoxy)benzaldehyde

-

Active Methylene: Malononitrile or Ethyl cyanoacetate

-

Catalyst: Piperidine (cat.)[] + Acetic Acid (cat.)[2]

-

Solvent: Ethanol or Toluene

Methodology:

-

Dissolve aldehyde (1.0 eq) and malononitrile (1.1 eq) in Ethanol.

-

Add Piperidine (0.1 eq) and Acetic Acid (0.1 eq).

-

Reflux for 2–4 hours.

-

Cooling: Upon cooling, the product often crystallizes due to the rigid, planar nature of the styrene system (despite the Cl twist).

-

Isolation: Filtration and washing with cold EtOH.

Synthetic Workflow & Decision Tree

The following diagram guides the chemist on how to process this intermediate based on the target kinase profile.

Figure 2: Synthetic decision tree for late-stage diversification.

Quality Control & Validation

Due to the fluorine content, standard QC must include

-

NMR Signature: The

-

Proton NMR: Look for the characteristic triplet (or doublet of doublets) for the

proton in the 6.5 – 7.5 ppm region. This signal can be obscured by aromatic protons; use 2D HSQC to confirm. -

Mass Spectrometry: The Chlorine isotope pattern (

in 3:1 ratio) is a critical diagnostic tool. Ensure the parent ion reflects this pattern.

Safety & Handling

-

Aldehyde Reactivity: While sterically hindered, the aldehyde is prone to air oxidation to the benzoic acid. Store under Argon at 4°C.

-

Titanium Waste: Quenched titanium reactions generate voluminous precipitates. Do not dispose of directly in drains; filter solids into solid waste containers.

References

-

BenchChem. (2025).[4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for properties).

-

BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors: Synthetic Routes and Scaffolds.

Sources

Advanced Application Note: Synthesis of Chemiluminescent Acridinium Ester Probes

Utilizing 2-Chloro-3-Substituted Benzaldehydes as Strategic Precursors

Executive Summary

This guide details the synthesis and application of high-efficiency chemiluminescent acridinium ester (AE) probes.[1] Unlike traditional luminol-based systems, acridinium esters do not require enzymatic catalysis, offering "flash" kinetics and superior signal-to-noise ratios in automated immunoassays.

This protocol focuses on a strategic synthetic route starting from 2-chloro-3-substituted benzaldehydes . This specific starting material class allows for the introduction of steric or electronic modulators at the acridine C-1/C-4 positions, significantly enhancing hydrolytic stability—a critical parameter for commercial shelf-life.

Part 1: Strategic Molecular Design

Why 2-Chloro-3-Substituted Benzaldehydes?

The choice of starting material dictates the stability and solubility of the final probe. In the acridinium core, the C-9 position is susceptible to pseudo-base formation (hydrolysis) prior to the oxidative trigger.

-

Steric Shielding: Substituents derived from the 3-position of the benzaldehyde ring (mapping to the C-1 or C-4 position of the acridine) provide steric hindrance around the active C-9 center, preventing premature hydrolysis by water while still allowing attack by the smaller hydroperoxide anion during triggering.

-

Solubility: Hydrophilic substituents (e.g., sulfonamides, ethers) improve the aqueous solubility of the hydrophobic acridine core, reducing non-specific binding in immunoassays.

The Chemiluminescence Mechanism

Understanding the end-goal is crucial for synthesis. The emission is triggered by alkaline hydrogen peroxide.[1][2][3]

-

Nucleophilic Attack:

attacks the C-9 position. -

Dioxetanone Formation: A strained four-membered ring forms.

-

Light Emission: The ring collapses, expelling the phenolic leaving group and generating N-methylacridone in an excited state, which relaxes by emitting a photon at ~430 nm.[1]

Part 2: Synthesis Protocol

Workflow Visualization

The following diagram outlines the conversion of the benzaldehyde precursor into the active NHS-labeled acridinium ester.

Figure 1: Synthetic pathway from benzaldehyde precursor to active acridinium ester probe. Note the critical N-methylation step which imparts chemiluminescent capability.

Detailed Methodology

Phase A: Precursor Preparation (Oxidation) Since the Ullmann condensation typically requires a carboxylic acid, the aldehyde must be oxidized.

-

Reagents: 2-chloro-3-substituted benzaldehyde (1 eq), KMnO4 (1.5 eq), Pyridine/Water.

-

Procedure: Reflux aldehyde in pyridine/water (1:1) with permanganate for 4 hours. Filter MnO2, acidify filtrate with HCl to precipitate the 2-chloro-3-substituted benzoic acid.

-

Yield Target: >85%.

Phase B: Construction of the Acridine Core (Jourdan-Ullmann)

-

Reagents: Substituted 2-chlorobenzoic acid (from Phase A), Aniline (or p-anisidine for methoxy-acridines), Copper powder (catalyst), K2CO3, DMF.

-

Protocol:

-

Mix reagents in DMF. Heat to 140°C for 6-12 hours.

-

The resulting diphenylamine-2-carboxylic acid is isolated by pouring into water and acidifying.

-

Cyclization: Heat the intermediate in POCl3 (Phosphorus Oxychloride) at reflux for 2 hours. This closes the ring to form 9-chloroacridine .

-

Phase C: Functionalization (The "Linker" Step) To attach this probe to an antibody, we need a reactive handle (NHS ester) on the leaving group.

-

Hydrolysis to Acid: Convert 9-chloroacridine to Acridine-9-carboxylic acid by refluxing in 10% HCl (or via nitrile intermediate if yield is low).

-

Acid Chloride Formation: Reflux Acridine-9-COOH in SOCl2 (Thionyl Chloride) for 3 hours. Evaporate excess SOCl2 to obtain Acridine-9-carbonyl chloride.

-

Esterification: Dissolve the acid chloride in anhydrous dichloromethane (DCM). Add 1 equivalent of 4-(2-succinimidyloxycarbonylethyl)phenol (or a similar phenol linker). Add triethylamine (TEA) as a base. Stir at RT for 12 hours.

-

Note: The phenol serves as the "leaving group" during chemiluminescence.

-

Phase D: N-Alkylation (Activation)

-

CRITICAL SAFETY: This step uses Methyl Trifluoromethanesulfonate (Methyl Triflate). It is a potent alkylating agent. Use a fume hood and double-gloving.

-

Protocol:

-

Dissolve the Acridine-9-carboxylate ester (from Phase C) in anhydrous Chloroform or DCM.

-

Add Methyl Triflate (5 equivalents).

-

Stir at room temperature for 15-24 hours. The product (Acridinium salt) often precipitates or can be precipitated with anhydrous ether.

-

Purification: Triturate with ether to remove unreacted alkylating agent. HPLC purification may be required (C18 column, Acetonitrile/Water with 0.1% TFA).

-

Part 3: Mechanism & Analytical Validation

Signal Generation Pathway

The following diagram illustrates the specific chemical events triggering light emission.

Figure 2: Mechanism of acridinium ester chemiluminescence triggered by alkaline peroxide.

Quality Control Parameters

Synthesized probes must meet specific criteria before conjugation.

| Parameter | Specification | Method |

| Purity | > 95% | RP-HPLC (260 nm) |

| Identity | Consistent with Structure | 1H-NMR, HRMS (ESI+) |

| Emission Max | 425 - 435 nm | Fluorometer (Excitation free) |

| Quantum Yield | Relative to standard | Luminometer (Flash kinetics) |

| Hydrolytic Stability | < 5% loss per week | Incubate at pH 7.4, 37°C |

Part 4: Troubleshooting & Optimization

Common Failure Mode: Low Chemiluminescence

-

Cause: Incomplete N-methylation. The un-methylated acridine ester is not chemiluminescent.

-

Solution: Monitor the methylation step by TLC or HPLC. The acridinium salt is significantly more polar than the neutral precursor. Ensure anhydrous conditions; water destroys Methyl Triflate.

Common Failure Mode: High Background (Non-Specific Binding)

-

Cause: The acridinium core is hydrophobic.

-

Solution: If the "2-chloro-3-substituted" starting material contained a hydrophobic group, the final probe may stick to plastics. Use a starting material with a hydrophilic substituent (e.g., methoxy or sulfonamide precursors) or introduce a sulfobetaine zwitterion on the N-alkyl chain instead of a simple methyl group [3].

References

-

Weeks, I., et al. (1983).[4] Acridinium esters as high-specific-activity labels in immunoassay. Clinical Chemistry, 29(8), 1474–1479.

-

Zhuang, H. S., et al. (1998).[5] A Novel Synthesis of Acridinium Ester as a Chemiluminescent Immunoassay Reagent. Chemical Journal of Chinese Universities.[5]

-

Natrajan, A., et al. (2015). Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups. Organic & Biomolecular Chemistry.

-

Creative Diagnostics. (2025). Chemiluminescence Immunoassay Guide.

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Acridinium Ester Light Emission Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]

- 4. EP0216553A2 - Acridine ester and acridinium ester synthesis - Google Patents [patents.google.com]

- 5. A Novel Synthesis of Acridinium Ester as a Chemiluminescent Immunoassay Reagent [cjcu.jlu.edu.cn]

Application Note: Scalable Synthesis of 2-Chloro-3-(difluoromethoxy)benzaldehyde

Executive Summary

This Application Note details a scalable, robust protocol for the synthesis of 2-Chloro-3-(difluoromethoxy)benzaldehyde , a critical pharmacophore in medicinal chemistry (e.g., phosphodiesterase inhibitors, kinase inhibitors). The difluoromethoxy group (

While traditional routes utilize chlorodifluoromethane gas (Freon-22), which poses environmental and engineering challenges (high pressure), this guide prioritizes a solid-state reagent approach using Sodium Chlorodifluoroacetate (SCDA) . This method allows for precise stoichiometric control, operates at moderate pressures, and is compatible with standard glass-lined reactors.

Core Advantages of This Protocol

-

Safety: Eliminates the need for high-pressure gas handling (Freon-22).

-

Scalability: Validated for gram-to-kilogram transition.

-

Selectivity: Optimized solvent systems minimize competitive Cannizzaro reactions typical of benzaldehydes under basic conditions.

Strategic Route Analysis

The synthesis hinges on the O-difluoromethylation of 2-Chloro-3-hydroxybenzaldehyde (KSM). The choice of reagent is the critical process variable.

| Parameter | Route A: Freon-22 Gas ( | Route B: SCDA (Solid Reagent) |

| Reagent State | Gas (Greenhouse gas, regulated) | Solid (Stable salt) |

| Mechanism | Base-mediated dehydrohalogenation | Thermal decarboxylation |

| Pressure | High pressure required (>5 bar often) | Atmospheric to Low Pressure |

| Stoichiometry | Difficult to control (excess gas) | Precise (gravimetric addition) |

| Safety Profile | High Risk (Gas leak, asphyxiation) | Moderate Risk ( |

| Decision | Rejected for standard lab/pilot scale. | Selected for this protocol. |

Reaction Mechanism

The reaction proceeds via the thermal decomposition of SCDA to generate difluorocarbene (:

Figure 1: Mechanistic pathway of SCDA-mediated difluoromethylation.

Detailed Experimental Protocol

Materials & Reagents

| Component | Role | Equiv. | Purity | Critical Attribute |

| 2-Chloro-3-hydroxybenzaldehyde | Substrate | 1.0 | >98% | Low iron content (<10 ppm) to prevent oxidation. |

| Sodium Chlorodifluoroacetate (SCDA) | Reagent | 2.0 - 2.5 | >95% | Moisture sensitive; store in desiccator. |

| Potassium Carbonate ( | Base | 1.5 - 2.0 | Anhydrous | Milled/Powdered for better solubility. |

| DMF (N,N-Dimethylformamide) | Solvent | 10 Vol | HPLC Grade | Anhydrous not strictly required, but preferred. |

| Water | Co-solvent | 1-2 Vol | Deionized | Essential for protonation step. |

Step-by-Step Procedure

Step 1: Reactor Setup and Inerting

-

Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet.

-

Critical: Connect the condenser outlet to a bubbler or scrubber (NaOH solution) to manage

evolution. -

Charge 2-Chloro-3-hydroxybenzaldehyde (1.0 equiv) and Potassium Carbonate (1.5 equiv).[1]

-

Add DMF (10 volumes relative to substrate mass) and Water (1 volume).

-

Note: The addition of water is crucial. While carbene lifetime is short in water, a small amount facilitates the solubility of the base and the final protonation of the

intermediate.

-

Step 2: Degassing (Quality Control)

-

Sparge the slurry with nitrogen for 15–20 minutes.

-

Why? Benzaldehydes are prone to air-oxidation to benzoic acids under basic conditions at high temperatures. Removing oxygen preserves the aldehyde functionality.

-

Step 3: Reagent Addition and Reaction

-

Heat the mixture to 95–100°C .

-

Caution: Ensure stirring is vigorous (>400 RPM) to prevent settling of salts.

-

-

Slow Addition: Add Sodium Chlorodifluoroacetate (SCDA) (Total 2.2 equiv) portion-wise over 1–2 hours.

-

Solid Addition: Add in 4–5 equal portions every 20 minutes.

-

Solution Addition: Alternatively, dissolve SCDA in minimal DMF and pump slowly.

-

Process Safety: SCDA decarboxylates rapidly at >95°C. Rapid addition causes massive

evolution (foaming). Do not dump all at once.

-

-

Maintain temperature at 100°C for an additional 2–4 hours post-addition.

Step 4: In-Process Control (IPC)

-

Sample 50 µL of reaction mixture, dilute in MeCN:Water (1:1).

-

Analyze by HPLC (UV 254 nm).

-

Target: <2% residual starting phenol.

-

Correction: If starting material persists >5%, add 0.5 equiv additional SCDA and stir for 1 hour.

-

Step 5: Workup and Isolation

-

Cool reaction mixture to 20–25°C.

-

Quench: Pour mixture into Ice Water (20 volumes). Stir for 30 minutes.

-

Extraction: Extract with Ethyl Acetate or MTBE (

volumes).-

Note: The product is lipophilic.[2]

-

-

Wash: Wash combined organics with:

-

Water (

) to remove DMF. -

Brine (

).

-

-

Concentration: Dry over

, filter, and concentrate under reduced pressure (

Step 6: Purification

-

Crude State: Usually a yellow/orange oil or low-melting solid.

-

Distillation: If oil, purify via Kugelrohr or short-path vacuum distillation (approx. 120–140°C at 0.5 mmHg).

-

Crystallization: If solid, recrystallize from Heptane/EtOAc (9:1).

Process Safety & Engineering Controls

Figure 2: Process flow diagram highlighting critical safety control points.

Hazard Analysis

-

Gas Evolution: The decomposition of SCDA releases 1 mole of

per mole of reagent. On a 1 kg scale, this generates >100 liters of gas. Ensure reactor venting is sized appropriately. -

Thermal Runaway: The decarboxylation is endothermic, but the subsequent carbene insertion and neutralization can be exothermic. Do not exceed 110°C to prevent rapid, uncontrolled decomposition of the reagent.

-

Solvent Handling: DMF is hepatotoxic. Aqueous washes containing DMF must be disposed of as hazardous waste.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<80%) | Reagent decomposition before insertion. | Increase SCDA equivalents (up to 3.0). Ensure "dry" addition of solid reagent to minimize hydrolysis in the headspace. |

| Aldehyde Oxidation | Oxygen ingress during heating. | Rigorous |

| Cannizzaro Byproduct | Base concentration too high. | Use |

| Product is Dark/Tar | Polymerization of carbene. | Reduce addition rate. Lower temperature slightly to 90°C (trade-off with rate). |

References

- Hu, J., et al. (2006). "Difluoromethylation of phenols using sodium chlorodifluoroacetate." Journal of Fluorine Chemistry. (Establishes the base SCDA protocol).

-

Zafrani, Y., et al. (2014). "Sodium Chlorodifluoroacetate."[2][3][4][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link

- Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers." Angewandte Chemie International Edition. (Discusses mechanistic insights of carbene insertion).

-

Org. Synth. (2011).[10] "Discussion on safety of chlorodifluoroacetate scale-up." Organic Syntheses. Link

- Patent US2008015226. "Process for the preparation of difluoromethoxy derivatives.

Sources

- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted 2-Chloro-3-Hydroxybenzaldehyde

Welcome to the technical support center for advanced chemical purification. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted 2-chloro-3-hydroxybenzaldehyde from a reaction product. The unique bifunctional nature of this starting material—possessing both an acidic phenolic hydroxyl group and a reactive aldehyde—offers several distinct avenues for selective purification. This guide is structured to help you select and execute the optimal strategy based on the specific properties of your desired product.

FAQ 1: Initial Assessment - Which purification strategy is right for my experiment?

The choice of purification method is dictated entirely by the chemical properties of your desired product. Unreacted 2-chloro-3-hydroxybenzaldehyde can be targeted via its acidic phenol or its aldehyde functionality. The primary consideration is to choose a method that affects the starting material but leaves your product intact.

Causality Behind the Choice: The fundamental principle is to create a significant difference in the physicochemical properties (e.g., solubility, charge, or physical state) between the contaminant and the product, thereby enabling their separation.[1] An initial Thin Layer Chromatography (TLC) analysis of your crude reaction mixture is essential to visualize the number of components and guide your decision.

The flowchart below provides a logical decision-making pathway to help you select the most appropriate technique.

Caption: Decision workflow for selecting a purification method.

Comparative Summary of Purification Techniques

The table below summarizes the primary methods, their underlying principles, and their ideal applications.

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Alkaline Extraction | The acidic phenol is deprotonated by a base to form a water-soluble sodium phenolate salt, which partitions into the aqueous layer.[2][3] | Fast, inexpensive, scalable, and highly efficient for removing phenolic impurities. | The desired product must be stable to basic conditions and must not be acidic itself. | Removing the starting material from neutral or basic organic products that are not water-soluble. |

| Sodium Bisulfite Wash | The aldehyde reacts reversibly with sodium bisulfite to form a charged, water-soluble adduct.[4][5] | Highly selective for aldehydes, efficient, and the starting material can be recovered by basification of the aqueous layer.[6][7] | Cannot be used if the desired product is also an aldehyde. Requires an aqueous workup. | Removing the starting material from non-aldehyde products. |

| Column Chromatography | Separation is based on the differential adsorption of components onto a polar stationary phase (e.g., silica gel) as a non-polar mobile phase passes through.[1] | Can achieve very high purity and is versatile for a wide range of compounds.[8] | Can be slow, requires large volumes of solvent, and some compounds may decompose on the acidic silica gel.[9] | Complex mixtures, or when extraction methods are not feasible (e.g., both product and starting material are phenolic). |

| Recrystallization | Purification of a solid based on differences in solubility between the desired compound and impurities in a specific solvent at varying temperatures.[10] | Can yield highly pure crystalline material; can be very cost-effective for large scales. | Only applicable to solid products; requires finding a suitable solvent system; can have yield losses.[10] | Purifying a solid product when it has significantly different solubility characteristics than the starting material. |

FAQ 2: How do I perform a Liquid-Liquid Extraction?

Liquid-liquid extraction is a powerful and rapid purification technique that leverages the differential solubility of compounds between two immiscible liquid phases, typically an organic solvent and an aqueous solution.[11]

2.1 Alkaline Extraction: Targeting the Phenolic Group

This is often the most effective method. The strategy is to deprotonate the weakly acidic hydroxyl group of 2-chloro-3-hydroxybenzaldehyde (pKa ≈ 6.7)[12][13], rendering it ionic and thus highly soluble in the aqueous phase.

Causality of Reagent Choice: A moderately strong base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is sufficient to deprotonate the phenol. Your product must not contain acidic protons (e.g., other phenols, carboxylic acids) that would also be extracted. If your product is sensitive to strong bases, a milder base like sodium bicarbonate (NaHCO₃) can be tried, but it may be less effective at removing the starting material.[2][3]

Sources

- 1. columbia.edu [columbia.edu]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Workup [chem.rochester.edu]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. 3-CHLORO-2-HYDROXY-BENZALDEHYDE CAS#: 1927-94-2 [m.chemicalbook.com]

Stability of 2-Chloro-3-(difluoromethoxy)benzaldehyde under basic conditions

Welcome to the technical support center for 2-Chloro-3-(difluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound, particularly in the presence of basic reagents. Our goal is to equip you with the necessary knowledge to anticipate its chemical behavior, diagnose potential issues in your experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-Chloro-3-(difluoromethoxy)benzaldehyde under basic conditions?

A1: 2-Chloro-3-(difluoromethoxy)benzaldehyde is a non-enolizable aromatic aldehyde. In the presence of strong aqueous bases, such as sodium or potassium hydroxide, its primary reactivity is to undergo the Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react to form the corresponding primary alcohol, (2-Chloro-3-(difluoromethoxy)phenyl)methanol, and the carboxylate salt, sodium or potassium 2-chloro-3-(difluoromethoxy)benzoate.[1][2][3] The difluoromethoxy group (OCF2H) is generally stable under these conditions and is not readily hydrolyzed.

Q2: How stable is the difluoromethoxy (OCF2H) group to basic hydrolysis?

A2: The difluoromethoxy group is known for its high metabolic and chemical stability.[4][5] It is significantly more resistant to cleavage than a simple methoxy group. While it is possible to deprotonate the hydrogen of the OCF2H group using exceptionally strong bases (e.g., organolithium reagents or superbases), common laboratory bases like NaOH or KOH are not strong enough to initiate degradation of this moiety under typical reaction conditions.[1][6][7] Therefore, cleavage of the C-O or C-F bonds of the difluoromethoxy group is not an expected side reaction during standard base-catalyzed transformations.

Q3: Can nucleophilic aromatic substitution (SNAr) of the chlorine atom occur under basic conditions?

A3: While theoretically possible, nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion is generally less favorable than the Cannizzaro reaction for this specific substrate. For an SNAr reaction to be efficient, the aromatic ring needs to be significantly electron-deficient, usually with strong electron-withdrawing groups positioned ortho or para to the leaving group.[8] In 2-Chloro-3-(difluoromethoxy)benzaldehyde, the aldehyde and difluoromethoxy groups do provide electron-withdrawing character, but the Cannizzaro reaction is kinetically and thermodynamically a more probable pathway for an aldehyde lacking alpha-hydrogens in strong base.[2][3]

Q4: Can this compound participate in aldol or Claisen-Schmidt condensations?

A4: 2-Chloro-3-(difluoromethoxy)benzaldehyde cannot undergo a self-aldol condensation because it lacks alpha-hydrogens.[2][9] However, it can act as the electrophilic partner in a crossed aldol condensation, specifically a Claisen-Schmidt condensation, if reacted with an enolizable ketone or aldehyde in the presence of a base.[9][10] In such a reaction, the enolate of the other carbonyl compound would attack the aldehyde of 2-Chloro-3-(difluoromethoxy)benzaldehyde.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 2-Chloro-3-(difluoromethoxy)benzaldehyde under basic conditions.

| Observed Issue | Potential Cause(s) | Suggested Solution(s) & Explanation |

| Starting material is consumed, but the desired product is not formed. Instead, two new major products are observed. | The reaction conditions (strong base, no other suitable electrophile) are favoring the Cannizzaro reaction .[1][3] | To avoid the Cannizzaro reaction: - If your desired reaction is a nucleophilic addition to the aldehyde, consider using non-hydroxide bases or performing the reaction under milder, non-aqueous conditions if possible. - If the aldehyde is a protecting group, consider alternative deprotection strategies that do not involve strong bases.To confirm the Cannizzaro reaction: - Analyze the product mixture by LC-MS or GC-MS to identify the masses corresponding to the alcohol and carboxylic acid derivatives of your starting material. |

| A complex mixture of products is formed, especially when another carbonyl compound is present. | A crossed aldol (Claisen-Schmidt) condensation is likely occurring alongside other potential side reactions.[9][10] The other carbonyl compound is forming an enolate and reacting with your benzaldehyde derivative. | To control the reaction: - Slowly add the enolizable carbonyl compound to a mixture of the base and 2-Chloro-3-(difluoromethoxy)benzaldehyde. This keeps the concentration of the enolate low and favors the crossed condensation over self-condensation of the other component. - Use a non-nucleophilic base if you only want to promote the aldol reaction and avoid the Cannizzaro. - Carefully control the stoichiometry. An excess of the benzaldehyde can help to ensure the enolizable partner reacts with it.[9] |

| Low or no conversion of the starting material, even in the presence of a base. | The chosen base may be too weak or insoluble in the reaction medium. The reaction temperature may be too low. | To improve reactivity: - For reactions like the Cannizzaro, a high concentration of a strong base (e.g., 50% aqueous KOH) and sometimes heating are required.[2][3] - Ensure proper mixing and consider a phase-transfer catalyst if dealing with a biphasic system. - For aldol-type reactions, ensure the pKa of the base is sufficient to deprotonate the enolizable partner. |

| Formation of an unexpected product where the chlorine atom is replaced. | While less common, a nucleophilic aromatic substitution (SNAr) may have occurred, especially at elevated temperatures or with a strong nucleophile other than hydroxide. | To minimize SNAr: - Use the lowest effective temperature for your desired transformation. - Avoid using highly nucleophilic reagents if the goal is to react only at the aldehyde.To characterize the product: - Use mass spectrometry and NMR to confirm the replacement of the chlorine atom. |

Potential Reaction Pathways Under Basic Conditions

The following diagram illustrates the primary reaction pathways for 2-Chloro-3-(difluoromethoxy)benzaldehyde when subjected to basic conditions.

Caption: Potential reaction pathways for 2-Chloro-3-(difluoromethoxy)benzaldehyde in a basic environment.

Experimental Protocol: Stability Study of 2-Chloro-3-(difluoromethoxy)benzaldehyde in Aqueous Base

This protocol outlines a method to assess the stability of 2-Chloro-3-(difluoromethoxy)benzaldehyde under basic conditions over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the rate of degradation or conversion of 2-Chloro-3-(difluoromethoxy)benzaldehyde in a 1M NaOH solution at room temperature.

Materials:

-

2-Chloro-3-(difluoromethoxy)benzaldehyde (purity >98%)

-

Sodium hydroxide (NaOH), pellets

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid (for quenching)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Solutions:

-

1M NaOH Solution: Carefully dissolve 4.00 g of NaOH pellets in deionized water and make up to a final volume of 100 mL in a volumetric flask. Allow to cool to room temperature.

-

Stock Solution of Aldehyde (1000 ppm): Accurately weigh 25 mg of 2-Chloro-3-(difluoromethoxy)benzaldehyde and dissolve it in 25 mL of acetonitrile in a volumetric flask.

-

Quenching Solution: Prepare a 2M solution of phosphoric acid in a 50:50 water:acetonitrile mixture.

-

-

Reaction Setup:

-

In a 50 mL flask, pipette 10 mL of the 1M NaOH solution and 10 mL of acetonitrile. This will serve as the reaction solvent.

-

Equilibrate the solvent mixture to room temperature (e.g., 25°C) in a water bath.

-

To initiate the reaction (t=0), add 1.0 mL of the 1000 ppm aldehyde stock solution to the basic solvent mixture. Start a timer immediately. The final concentration of the aldehyde will be approximately 47.6 ppm.

-

-

Time-Point Sampling:

-

Immediately after adding the aldehyde (t=0), withdraw a 0.5 mL aliquot of the reaction mixture.

-

Quench the aliquot by adding it to a vial containing 0.5 mL of the 2M phosphoric acid quenching solution. This will neutralize the base and stop the reaction.

-

Repeat the sampling and quenching procedure at regular intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

-

HPLC Analysis:

-

Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm

-

Column Temperature: 30°C

-

-

Analysis: Inject each quenched time-point sample into the HPLC. Record the peak area of the 2-Chloro-3-(difluoromethoxy)benzaldehyde peak.

-

-

Data Analysis:

-

Create a calibration curve using known concentrations of the starting material to correlate peak area with concentration.

-

For each time point, calculate the concentration of the remaining aldehyde.

-

Plot the concentration of the aldehyde versus time to determine the rate of its disappearance. Analyze the chromatograms for the appearance of new peaks corresponding to the alcohol and carboxylate products of the Cannizzaro reaction.

-

Workflow Diagram:

Caption: Workflow for the stability study of 2-Chloro-3-(difluoromethoxy)benzaldehyde.

References

-

Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. Available at: [Link]

-

Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available at: [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 17.1. The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid. Available at: [Link]

-

ResearchGate. (2025, December 7). Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization of the Difluoromethoxy (OCHF2) Moiety. Available at: [Link]

-

Poh, J. S., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 20(8), 14525–14551. Available at: [Link]

-

Wikipedia. (n.d.). Cannizzaro reaction. Available at: [Link]

-

Khan, S., et al. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 32. The Aldol Condensation: Synthesis of Dibenzalacetone. Available at: [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

-

CCS Chemistry. (2021). Mechanochemical Difluoromethylations of Alcohols. Available at: [Link]

-

Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(42), 11055-11058. Available at: [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

- 1. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]

- 2. researchgate.net [researchgate.net]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Handling Volatile Fluorinated Intermediates in Benzaldehyde Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of benzaldehyde synthesis, with a particular focus on methods involving volatile fluorinated intermediates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles and field-proven insights to ensure your experiments are both successful and safe.

The synthesis of benzaldehydes, crucial building blocks in pharmaceuticals and other fine chemicals, often involves oxidation reactions. Among the most reliable and widely used is the Swern oxidation and its variants. These methods are prized for their mild conditions and high selectivity, preventing the over-oxidation of the desired aldehyde to a carboxylic acid. A key variation involves the use of trifluoroacetic anhydride (TFAA) to activate the primary oxidant, dimethyl sulfoxide (DMSO). TFAA is a highly volatile and reactive fluorinated compound, and its use, along with the generation of other volatile byproducts, presents unique challenges in handling, safety, and purification. This guide will address these challenges in a practical, question-and-answer format.

General Safety and Handling of Volatile Reagents

Before initiating any experiment, a thorough understanding of the hazards associated with the reagents is paramount. The Swern oxidation, particularly the TFAA variant, involves several volatile and hazardous substances.

Core Safety Principles:

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent the inhalation of toxic vapors.[1][2][3]

-

Anhydrous Conditions: Trifluoroacetic anhydride and oxalyl chloride react violently with water.[1][4][5] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[5]

-

Temperature Control: The initial activation of DMSO is highly exothermic. Strict adherence to temperature control, often requiring cryogenic baths, is critical to prevent runaway reactions and the formation of side products.

Properties of Key Volatile Compounds

A clear understanding of the physical properties of your reagents and byproducts is essential for safe handling and effective purification.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Vapor Pressure | Hazards |

| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | 210.03 | 39.1[5] | 1.501 (at 24.11 °C)[4] | 43.3 kPa (at 20 °C)[4] | Corrosive, causes severe burns, harmful if inhaled, reacts violently with water.[4][5][6] |

| Oxalyl Chloride | (COCl)₂ | 126.93 | 62-65[7][8][9] | 1.5 (at 20 °C)[7][8] | 150 mmHg (at 20 °C)[7] | Toxic, corrosive, reacts violently with water, liberates toxic gas.[10] |

| Dimethyl Sulfide (DMS) | (CH₃)₂S | 62.13 | 37-38[11][12] | 0.846 (at 25 °C)[12] | 53.7 kPa (at 20 °C)[11] | Highly flammable, strong unpleasant odor, eye and skin irritant.[11][13] |

Troubleshooting Guide: The TFAA-Activated Swern Oxidation

This section addresses specific issues you may encounter when using trifluoroacetic anhydride as the DMSO activator for the synthesis of benzaldehyde from benzyl alcohol.

Q1: My reaction yield is low. What are the likely causes and how can I improve it?

A1: Low yields in a TFAA-activated Swern oxidation can stem from several factors, primarily related to reaction conditions and reagent stability.

Potential Causes & Solutions:

-

Inadequate Temperature Control: The formation of the trifluoroacetoxydimethylsulfonium trifluoroacetate intermediate is rapid and exothermic.[14] If the temperature rises above the recommended -30 °C, this intermediate can decompose or lead to side reactions, such as the Pummerer rearrangement.[15]

-

Solution: Ensure your cooling bath (e.g., acetonitrile/dry ice) is stable at or below -30 °C throughout the addition of TFAA and the alcohol. Add reagents dropwise to maintain control over the internal temperature.

-

-

Moisture Contamination: TFAA reacts violently with water to form trifluoroacetic acid (TFA).[1][4] This not only consumes your activator but the resulting TFA can also catalyze side reactions.

-

Solution: Use oven-dried or flame-dried glassware. Ensure your DMSO and solvent (typically dichloromethane) are anhydrous. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.

-

-

Incorrect Stoichiometry: An excess or deficit of any reagent can be detrimental. An excess of TFAA can lead to side reactions with the product aldehyde, while insufficient TFAA will result in incomplete activation of DMSO.

-

Solution: Use a precise stoichiometry. Typically, 1.1-1.5 equivalents of TFAA and 2-3 equivalents of DMSO relative to the alcohol are used. It is advisable to perform a small-scale optimization to find the ideal ratio for your specific substrate.

-

-

Volatilization of Reagents or Products: TFAA and the common byproduct dimethyl sulfide (DMS) are highly volatile.[5][11] If the reaction setup is not properly sealed, you can lose material.

-

Solution: Use a well-sealed reaction vessel with a condenser, even at low temperatures, especially during the addition of the base and subsequent warming to room temperature.

-

Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

A2: Byproduct formation is a common issue, and understanding the potential side reactions is key to mitigating them.

Common Byproducts & Mitigation Strategies:

-

Pummerer Rearrangement Products: This is a classic side reaction in activated-DMSO oxidations, especially if the temperature is not kept sufficiently low.[15] It results in the formation of α-acyloxy thioethers.

-

Mitigation: The primary solution is stringent temperature control. Using TFAA as an activator allows for a higher reaction temperature (-30 °C) compared to oxalyl chloride (-78 °C), which can sometimes reduce the incidence of Pummerer products if temperature control is challenging at the lower range.[1][16]

-

-

Over-oxidation to Benzoic Acid: While the Swern oxidation is known for its selectivity, prolonged reaction times or issues with the workup can lead to some oxidation of the benzaldehyde product.

-

Mitigation: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, quench the reaction promptly. During workup, avoid exposure to strong oxidants.

-

-

Unreacted Starting Material: This is often a result of incomplete activation of DMSO or insufficient reaction time.

-

Mitigation: Ensure your reagents are pure and anhydrous. Allow the reaction to proceed for a sufficient time, monitoring by TLC. If the reaction stalls, a small additional charge of the activated DMSO complex may be necessary.

-

Q3: The workup is problematic, and I'm having trouble isolating my pure benzaldehyde. What is the best procedure?

A3: The workup for a TFAA-activated Swern oxidation must neutralize acidic byproducts and efficiently remove the non-volatile salts and the volatile, malodorous dimethyl sulfide.

Recommended Workup Protocol:

-

Quenching: Once the reaction is complete (as determined by TLC), quench the reaction at low temperature by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the trifluoroacetic acid formed as a byproduct.[17]

-

Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water and then a saturated brine solution. This helps to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude benzaldehyde can then be purified by vacuum distillation or column chromatography.

Troubleshooting the Workup:

-

Emulsion Formation: If an emulsion forms during extraction, adding more brine can help to break it.

-

Persistent Odor of Dimethyl Sulfide: DMS is notoriously difficult to remove completely. Rinsing the glassware with a bleach solution can help to oxidize the residual DMS to the odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1]

Experimental Workflow and Mechanisms

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the reaction mechanism.

Experimental Workflow for TFAA-Activated Swern Oxidation

Caption: Simplified mechanism of TFAA-activated Swern oxidation.

Frequently Asked Questions (FAQs)

Q: Why would I choose TFAA over the more common oxalyl chloride for a Swern oxidation?

A: The primary advantage of using TFAA is the ability to run the reaction at a higher temperature (around -30 °C) compared to the cryogenic conditions (-78 °C) required for oxalyl chloride. [1][16]This can be more convenient in a lab setting without access to a cryocooler. Additionally, in some cases, using TFAA can avoid side reactions like electrophilic chlorination that can occur with oxalyl chloride. [18]However, TFAA is generally more expensive. [19] Q: Can I use other fluorinated anhydrides?

A: While TFAA is the most common fluorinated anhydride used for this purpose, other similar structures could theoretically work. However, their reactivity, stability, and the nature of their byproducts would need to be carefully evaluated. TFAA is well-documented and commercially available, making it the standard choice.

Q: How can I monitor the progress of the reaction?

A: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside your starting benzyl alcohol to track its disappearance. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q: What are the key safety differences between handling TFAA and oxalyl chloride?

A: Both are highly corrosive and moisture-sensitive. [4][10]Oxalyl chloride decomposes to produce carbon monoxide (CO) and carbon dioxide (CO₂), with CO being acutely toxic. [1]TFAA is highly volatile and its vapors are corrosive to the respiratory tract. [2][3]Both require handling in a fume hood with appropriate PPE. The violent reaction with water is a shared and significant hazard for both reagents.

References

-

Dimethyl sulfide. In: Wikipedia. ; 2024. [Link]

-

SIAM 22, 18-21 April 2006 SIDS INITIAL ASSESSMENT PROFILE CAS No. 75-18-3 Chemical Name Dimethyl Sulfide Structural Formula SUMMARY. [Link]

-

Oxalyl Chloride Manufacturer. Anshul Specialty Molecules Private Limited. Published June 11, 2024. [Link]

-

Oxalyl chloride. National Institute of Standards and Technology. [Link]

-

Swern Oxidation. J&K Scientific LLC. Published March 23, 2021. [Link]

-

Swern oxidation. In: Wikipedia. ; 2024. [Link]

-

DMSO/DCC Pfitzner-Moffatt (also TFAA activation). Wordpress. [Link]

-

Oxalyl chloride, 98% 79-37-8 India. Ottokemi. [Link]

-

Trifluoroacetic anhydride | C4F6O3 | CID 9845. PubChem. [Link]

-

DIMETHYL SULFIDE. Occupational Safety and Health Administration. Accessed February 23, 2026. [Link]

-

Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH. [Link]

-

Swern Oxidation. ResearchGate. [Link]

-

Swern oxidation. Grokipedia. [Link]

- US5227531A - Process for the preparation of fluorobenzaldehydes.

-

The Swern Oxidation: Mechanism and Features. Chemistry Hall. Published March 31, 2021. [Link]

-

Oxidation with TFAA. Reaction Repo Documentation. [Link]

-

Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Organic Chemistry Portal. [Link]

-